![molecular formula C18H16ClN3O4S B2921984 N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide CAS No. 1251707-01-3](/img/structure/B2921984.png)

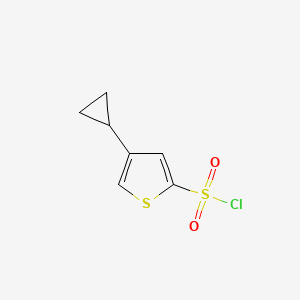

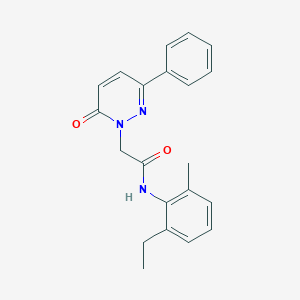

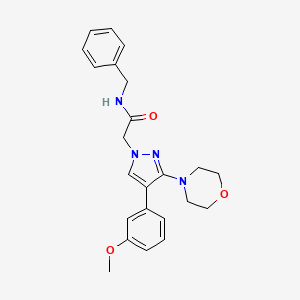

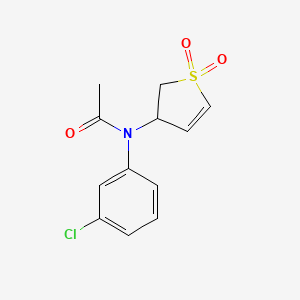

N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

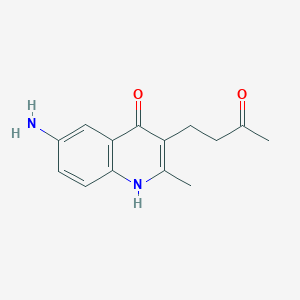

The compound is a pyridine derivative, which is a type of nitrogen-containing heterocycle . Pyridine derivatives are known to have significant clinical diversity and have been incorporated in a diverse range of drug candidates approved by the FDA .

Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of various functional groups like carboxamide and hydroxy groups can influence the compound’s reactivity and interactions.Chemical Reactions Analysis

Pyridine derivatives are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of related compounds often involves reactions between specific precursors to form complex structures, including pyridines, pyrimidines, and pyrazoles. For example, Quiroga et al. (1999) described the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from 3-amino-5-arylpyrazoles and α-cyanochalcones, highlighting the structural diversity achievable through synthetic chemistry (Quiroga et al., 1999). Similarly, Bakhite et al. (2005) developed novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating the versatility of thieno[2,3-b]pyridine derivatives in synthesizing complex heterocyclic compounds (Bakhite et al., 2005).

Photocatalytic Applications

Compounds within the thieno[2,3-b]pyridine family have been explored for their photocatalytic properties. Maillard-Dupuy et al. (1994) investigated the TiO2 photocatalytic degradation of pyridine, revealing that these compounds can be effectively degraded in water, suggesting potential environmental applications for related thieno[2,3-b]pyridine derivatives in pollutant breakdown (Maillard-Dupuy et al., 1994).

Material Science and Polymer Chemistry

In the realm of material science, thieno[2,3-b]pyridine derivatives have contributed to the development of novel polymeric materials. Yang and Lin (1994) synthesized aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy) phenyl] phthalimidine, showcasing the high thermal stability and excellent solubility of these polymers, which could have applications in high-performance materials (Yang & Lin, 1994).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyridine-based molecules, have been found to interact with a diverse range of targets in the body .

Mode of Action

Pyridine-based molecules are known to interact with their targets through various mechanisms, including hydrogen bond interactions . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Pyridine-based molecules have been found to be involved in numerous oxidation–reduction processes . These processes can have downstream effects on various cellular functions and metabolic pathways.

Pharmacokinetics

The compound’s molecular weight (25613) suggests that it may have favorable absorption and distribution properties

Result of Action

Compounds with similar structures have shown promising anti-proliferative activity against several cancer cell lines , suggesting potential therapeutic applications in oncology.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water has been noted to promote the crystallization of similar compounds , which could potentially affect the compound’s stability and bioavailability. Other factors, such as pH and temperature, could also influence the compound’s action and efficacy.

Direcciones Futuras

Propiedades

IUPAC Name |

5-N-(4-chlorophenyl)-4-hydroxy-2-N,2-N,3-trimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S/c1-8-11-13(23)12(15(24)20-10-6-4-9(19)5-7-10)16(25)21-17(11)27-14(8)18(26)22(2)3/h4-7H,1-3H3,(H,20,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRZKLQJXNVGFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)Cl)O)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2921901.png)

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)

![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)

![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)